Z-Gln-OH (N-benzyloxycarbonyl-L-glutamine, CAS 2650-64-8) is a high-purity (>98-99%) N-protected amino acid derivative utilized primarily in solution-phase and specialized solid-phase peptide synthesis. Featuring a molecular weight of 280.28 g/mol, the compound relies on the classic benzyloxycarbonyl (Z or Cbz) group for alpha-amino protection, which is classically removed via mild catalytic hydrogenolysis (H2/Pd-C) rather than harsh acids or bases . Unlike heavily protected analogs, Z-Gln-OH maintains an unprotected side-chain primary amide, making it a highly atom-economical building block for the introduction of glutamine residues when coupled with appropriate dehydration-suppressing reagents or biocatalysts .
Substituting Z-Gln-OH with its side-chain protected analog, Z-Gln(Trt)-OH, introduces a massive trityl group that nearly doubles the molecular weight, severely reducing atom economy and requiring a subsequent harsh acidic cleavage step (e.g., TFA) that generates triphenylmethanol waste. This defeats the primary advantage of Z-protection, which is the ability to achieve global deprotection under neutral, mild hydrogenolysis conditions . Alternatively, substituting with Fmoc-Gln-OH or Boc-Gln-OH alters the fundamental orthogonality of the synthesis; the Z-group is selectively stable to both the piperidine used in Fmoc chemistry and the standard mild TFA conditions used in Boc chemistry, making Z-Gln-OH indispensable for N-terminal protection in complex, multi-step orthogonal syntheses where the N-terminus must remain masked during intermediate side-chain manipulations [1].
Primary amide side chain is essential for TGase acyl donor activity; Z-Asn-OH or Z-Glu-OH may not replicate recognition or turnover.
Z group remains stable under conditions that remove Boc (acid) or Fmoc (base); premature deprotection of alternative protecting groups alters synthetic route outcome.
Z-Gln-OH may precipitate in DMF/DCM typical of Fmoc SPPS; solvent choice must match protecting group and backbone solubility profile.
For industrial scale-up, the choice between unprotected and side-chain protected glutamine significantly impacts material requirements. Z-Gln-OH provides a higher active mass fraction of the protected amino acid compared to its trityl-protected counterpart. By omitting the trityl group, the synthesis avoids the mandatory use of strong acids and cation scavengers during final deprotection, allowing for a single-step, clean hydrogenolysis .
| Evidence Dimension | Molecular Weight and Active Molar Mass Requirement |
| Target Compound Data | Z-Gln-OH (MW: 280.28 g/mol; side-chain deprotection: None required) |
| Comparator Or Baseline | Z-Gln(Trt)-OH (MW: 522.60 g/mol; side-chain deprotection: Requires TFA/scavengers) |
| Quantified Difference | Z-Gln-OH requires 46.4% less mass per molar equivalent and eliminates one acidic deprotection step. |
| Conditions | Molar equivalent calculations for large-scale peptide assembly. |
Procuring the unprotected side-chain variant drastically reduces raw material mass costs and simplifies downstream purification by avoiding trityl-based byproducts.
The benzyloxycarbonyl (Z) group offers a distinct stability profile compared to standard Fmoc or Boc N-terminal protections. Z-Gln-OH remains completely stable under standard Fmoc deprotection conditions (20% piperidine in DMF), whereas the comparators are rapidly cleaved [1]. This allows Z-Gln-OH to be utilized as a stable N-terminal cap or branching anchor while other residues are manipulated .
| Evidence Dimension | N-terminal Protecting Group Stability |
| Target Compound Data | Z-Gln-OH (Stable to 20% piperidine) |
| Comparator Or Baseline | Fmoc-Gln-OH (Cleaved by 20% piperidine) |
| Quantified Difference | 100% orthogonal retention of the N-protecting group under standard basic SPPS cleavage conditions. |
| Conditions | Multi-step orthogonal solid-phase or solution-phase peptide synthesis. |
Essential for synthesizing branched peptides, cyclic peptides, or complex conjugates where the N-terminus must be preserved until a final, selective palladium-catalyzed hydrogenation step.
Z-Gln-OH is specifically validated as a highly effective acyl donor in protease-catalyzed peptide syntheses, particularly in low-water, solid-to-solid systems. In thermolysin-catalyzed reactions with H-Leu-NH2, the lack of bulky side-chain protection on Z-Gln-OH allows for unhindered enzyme active-site recognition, a feature restricted in heavily protected analogs [1]. This enables stoichiometric dipeptide formation without the solubility limitations typically encountered in purely aqueous enzymatic systems [2].
| Evidence Dimension | Enzymatic Coupling Compatibility |
| Target Compound Data | Z-Gln-OH (High conversion in thermolysin-catalyzed solid-to-solid synthesis) |
| Comparator Or Baseline | Side-chain protected analogs (e.g., Trt-protected, which cause steric hindrance in protease active sites) |
| Quantified Difference | Enables stoichiometric (equimolar) solid-to-solid enzymatic coupling with high yields, avoiding the need for large substrate excesses. |
| Conditions | Thermolysin-catalyzed solid-to-solid dipeptide synthesis (Z-Gln-OH + H-Leu-NH2) in low-water environments. |
Provides a green-chemistry procurement route for dipeptide and polypeptide manufacturing that eliminates toxic chemical coupling agents.
Z-Gln-OH provides a highly efficient material selection for large-scale solution-phase synthesis where final deprotection is achieved via catalytic hydrogenation (H2/Pd-C). Because it lacks a trityl group, it prevents the generation of triphenylmethanol waste and avoids the need for TFA, making the downstream workup significantly cleaner and more scalable .
In the synthesis of branched, cyclic, or extensively modified peptides, Z-Gln-OH serves as a robust N-terminal residue. Its complete stability against piperidine (Fmoc-cleavage) allows chemists to perform multiple side-chain modifications on the peptide backbone without risking premature N-terminal deprotection [1].
Due to its validated active-site compatibility with proteases like thermolysin, Z-Gln-OH functions as a high-yield substrate for enzymatic peptide synthesis. It is particularly valuable in solid-to-solid enzymatic coupling systems, where its unprotected side chain fits the enzyme's active site, enabling the green synthesis of Gln-containing dipeptides and pharmaceutical intermediates without hazardous chemical coupling agents[2].